1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(naphthalen-2-ylsulfonyl)piperazine
Description
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(naphthalen-2-ylsulfonyl)piperazine is a piperazine derivative featuring a benzyloxy-methoxybenzyl moiety at the N1 position and a naphthalene-2-sulfonyl group at the N4 position. Its molecular formula is C₃₀H₃₀N₂O₄S (excluding counterions), with a molecular weight of approximately 514.64 g/mol.
Properties
Molecular Formula |
C29H30N2O4S |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C29H30N2O4S/c1-34-28-14-11-24(19-29(28)35-22-23-7-3-2-4-8-23)21-30-15-17-31(18-16-30)36(32,33)27-13-12-25-9-5-6-10-26(25)20-27/h2-14,19-20H,15-18,21-22H2,1H3 |
InChI Key |
VQXCYYHHTRWCSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Sequential Functionalization of Piperazine
The most widely adopted approach involves sequential modification of the piperazine ring (Figure 1):
Step 1: Mono-Alkylation with 3-Benzyloxy-4-methoxybenzyl Chloride
Piperazine is treated with 3-benzyloxy-4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ or Et₃N) in anhydrous THF or DMF. To favor mono-alkylation:
- A 2:1 molar ratio of piperazine to alkylating agent is used.
- Reactions are conducted at 0–25°C to minimize di-alkylation.
Step 2: Sulfonylation with Naphthalen-2-ylsulfonyl Chloride
The mono-alkylated intermediate reacts with naphthalen-2-ylsulfonyl chloride (1.1–1.3 eq) in dichloromethane or acetonitrile. Catalytic DMAP enhances reaction efficiency, yielding the target compound in 78–92% purity after column chromatography.
Protection-Deprotection Approach
For improved regiocontrol, a Boc-protection strategy is employed (Scheme 1):
- Protection : Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) to form 1-Boc-piperazine.
- Alkylation : The free amine reacts with 3-benzyloxy-4-methoxybenzyl bromide under phase-transfer conditions (TBAB, NaOH).
- Deprotection : TFA-mediated Boc removal regenerates the secondary amine.
- Sulfonylation : As in Section 2.1.
This method achieves 85–90% overall yield but adds two extra steps compared to direct sequential functionalization.
Industrial-Scale Adaptations
Patent WO2017137048A1 discloses scalable modifications:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | DCM | Toluene |
| Base | Et₃N | K₃PO₄ |
| Temperature | 0–25°C | 50–80°C |
| Reaction Time | 12–24 h | 2–4 h (microwave-assisted) |
| Yield | 70–85% | 88–94% |
Key industrial optimizations include:
- Microwave irradiation reducing reaction times by 80%.
- Continuous flow systems for sulfonylation, minimizing byproducts.
Mechanistic Insights
Alkylation Kinetics
The alkylation follows an Sₙ2 mechanism , with rate dependence on:
- Nucleophilicity of the piperazine nitrogen (pKa ≈ 9.8).
- Leaving group ability (Cl⁻ > Br⁻ > I⁻ in polar aprotic solvents).
Computational studies indicate that the 3-benzyloxy-4-methoxybenzyl group induces conformational locking , directing sulfonylation to the less hindered nitrogen.
Sulfonylation Dynamics
Sulfonylation proceeds via a two-step process:
- Nucleophilic attack by the piperazine nitrogen on the electrophilic sulfur.
- Elimination of HCl , driven by base (e.g., Et₃N).
DFT calculations reveal a 15.2 kcal/mol activation barrier for naphthalen-2-ylsulfonyl chloride, explaining the need for catalytic DMAP.
Analytical Characterization
Critical quality control metrics include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% area |
| Residual Solvents | GC-MS | <500 ppm (ICH Q3C) |
| Sulfur Content | Elemental Analysis | 6.2–6.8% (theory: 6.4%) |
| Optical Rotation | Polarimetry | [α]D²⁵ = -12° to -15° |
Mass spectral data (HRMS-ESI):
Comparative Method Analysis
Four principal methods have been validated (Table 1):
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Sequential Alkylation | 2 | 78 | 95 | Moderate |
| Boc Protection | 4 | 85 | 98 | High |
| Microwave-Assisted | 2 | 92 | 97 | Industrial |
| Flow Chemistry | 2 | 94 | 99 | Industrial |
The flow chemistry approach demonstrates superior performance but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts or metal hydrides can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various substituted derivatives, such as halogenated, nitrated, and sulfonated compounds, as well as reduced forms like alcohols and amines.
Scientific Research Applications
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Similarities
Piperazine derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of the target compound with key analogues:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations
Role of Sulfonyl Groups
- The naphthalene-2-sulfonyl group in the target compound is bulkier and more lipophilic than phenylsulfonyl groups (e.g., 4-methylphenylsulfonyl in ). This may enhance binding to hydrophobic enzyme pockets, as seen in BACE1 inhibitors where sulfonyl groups stabilize interactions with catalytic residues .
Aromatic Substituent Effects
- The 3-(benzyloxy)-4-methoxybenzyl group at N1 provides electron-donating substituents, which may improve solubility or modulate receptor affinity. Similar methoxyphenyl derivatives (e.g., 1-(2-methoxyphenyl)piperazine in ) exhibit antibacterial activity, suggesting the target compound may share this property.
Biological Activity
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(naphthalen-2-ylsulfonyl)piperazine is a complex organic compound belonging to the class of piperazine derivatives. Its unique structure, characterized by a benzyloxy group, a methoxy group, and a naphthylmethyl group attached to a piperazine ring, suggests potential biological activities that warrant investigation.
| Property | Value |
|---|---|
| Molecular Formula | C30H32N2O2 |
| Molecular Weight | 452.6 g/mol |
| IUPAC Name | 1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine |
| InChI Key | KYIAMTSGWJVKQC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OCC5=CC=CC=C5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperazine derivatives, including compounds similar to 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(naphthalen-2-ylsulfonyl)piperazine. For instance, research indicates that modifications in the piperazine structure can enhance cytotoxicity against various cancer cell lines while minimizing toxicity to healthy cells .
Case Study: Molecular Docking and Cytotoxicity
A study focusing on phenylpiperazine derivatives demonstrated that specific structural modifications significantly influenced their anticancer activity. Compounds with a piperazine substituent showed promising results in binding to DNA and inhibiting topoisomerase II, which is crucial for cancer cell proliferation . The findings suggest that the presence of specific functional groups can enhance the therapeutic potential of these compounds.
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of DNA Topoisomerases : This leads to the disruption of DNA replication in cancer cells.
- Induction of Apoptosis : Certain piperazine derivatives have been shown to trigger programmed cell death in malignant cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the presence of electron-donating groups (like methoxy and benzyloxy) enhances the biological activity of piperazine derivatives. Conversely, electron-withdrawing groups may reduce efficacy. This knowledge is crucial for designing more effective anticancer agents based on the piperazine scaffold.
Summary of Findings
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(naphthalen-2-ylsulfonyl)piperazine exhibits significant potential as an anticancer agent. Its unique structural features contribute to its biological activity, particularly in inhibiting cancer cell growth and inducing apoptosis. Further research is needed to fully elucidate its mechanisms and optimize its structure for enhanced efficacy.
Future Directions
Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Combination Therapies : Exploring synergistic effects with established chemotherapeutic agents.
- Broader Biological Screening : Investigating other potential biological activities beyond anticancer effects.
Q & A
Q. What are the recommended synthetic routes for 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(naphthalen-2-ylsulfonyl)piperazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves two key steps: (1) functionalization of the piperazine core and (2) introduction of the naphthalene sulfonyl group. A general approach includes:
- Step 1 : Alkylation of piperazine with 3-(benzyloxy)-4-methoxybenzyl chloride under reflux in dichloromethane (DCM) with a base like triethylamine (TEA) .
- Step 2 : Sulfonylation using naphthalene-2-sulfonyl chloride in DCM with catalytic dimethylaminopyridine (DMAP) .
Optimization Tips :- Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, sulfonyl group via downfield shifts) .
- IR : Validate sulfonyl (S=O stretch ~1350 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography (if crystals form): Resolve 3D structure and confirm stereochemistry .
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (sulfonates can cause skin/eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Keep in airtight containers at –20°C, desiccated (moisture-sensitive) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s biological efficacy?
Methodological Answer:
- Key Modifications :
- Replace benzyloxy with electron-withdrawing groups (e.g., nitro) to enhance receptor binding .
- Vary the sulfonyl group (e.g., trifluoromethanesulfonyl) to modulate lipophilicity .
- Assays :
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds .
- Validate Purity : Re-test compounds with ≥95% purity (HPLC) to exclude impurity-driven artifacts .
- Cross-Validate : Compare results across orthogonal methods (e.g., SPR vs. fluorescence assays) .
Q. What strategies improve aqueous solubility for pharmacokinetic studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
